Product packaging for 2,4-Dihydroxyquinoline(Cat. No.:CAS No. 86-95-3)

2,4-Dihydroxyquinoline

Cat. No.: B147529
CAS No.: 86-95-3
M. Wt: 161.16 g/mol
InChI Key: HDHQZCHIXUUSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Quinolone Heterocycles in Chemical and Biological Sciences

Quinolones, or oxo-quinolines, represent one of the most frequently encountered heterocyclic structures in the realm of drug discovery. mdpi.com Their distinctive fused ring structure is a versatile pharmacophore, which has led to the development of numerous derivatives with remarkable pharmacological effects. mdpi.comnih.gov The quinoline (B57606) scaffold is considered privileged in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govbohrium.com

The significance of quinolone heterocycles is underscored by the broad spectrum of biological activities their derivatives have been found to possess. mdpi.com Research has extensively documented these activities, which include antibacterial, antimalarial, anticancer, antiviral, anti-inflammatory, and antitubercular effects. mdpi.comnih.govnih.govpreprints.org The development of synthetic antibiotics from the quinolone group began in the 1960s, and since then, four generations of highly effective fluoroquinolones have been developed. nih.gov This enduring interest is driven by the need to address challenges like emerging antibiotic resistance and the quest for new therapeutic agents for various diseases. mdpi.com The adaptability of the quinoline structure allows for modifications at several positions, opening broad horizons for both chemical and biological investigations. nih.gov

Table 1: Selected Biological Activities of Quinolone Derivatives

Biological ActivityDescriptionReferences
Antibacterial Quinolones are a major class of synthetic antibiotics used in human and veterinary medicine since the discovery of nalidixic acid. mdpi.com They are used to treat infections of the respiratory and urinary systems. nih.gov mdpi.comnih.gov
Antimalarial Quinolone derivatives are crucial in the search for antimalarial drugs. mdpi.com For instance, 2,4-quinolinediol is a precursor for chloroquine (B1663885). bloomtechz.comnih.gov bloomtechz.commdpi.comnih.gov
Anticancer Derivatives have shown efficacy against various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest. nih.govresearchgate.net nih.govresearchgate.net
Antiviral Research has demonstrated that certain quinolone derivatives exhibit anti-HIV and anti-HCV activities. mdpi.comnih.gov mdpi.comnih.gov
Anti-inflammatory Some quinoline derivatives have been investigated and shown to possess anti-inflammatory properties. nih.govnih.govresearchgate.net nih.govnih.govresearchgate.net
Antioxidant 2,4-Quinolinediol itself is known for its antioxidant properties. researchgate.net researchgate.net

Overview of 2,4-Quinolinediol as a Core Scaffold

2,4-Quinolinediol serves as a vital building block and a core scaffold in synthetic and medicinal chemistry. bloomtechz.com Its structure is foundational for creating more complex molecules with specific pharmacological properties. bloomtechz.com The term "scaffold" in this context refers to a core chemical structure upon which various functional groups can be attached to create a library of related compounds. The quinoline scaffold is considered privileged for its role in numerous marketed pharmaceutical preparations. nih.govbohrium.com

One of the most notable applications of 2,4-quinolinediol as a scaffold is in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine, where it acts as a key precursor. bloomtechz.com The chemical architecture of 2,4-quinolinediol allows for targeted modifications, making it an ideal starting point for designing these therapeutic agents. bloomtechz.com Beyond antimalarials, researchers have used it as a scaffold to explore new antibacterial, antifungal, and anticancer agents. bloomtechz.com Its ability to form hydrogen bonds and interact with biological targets makes it a valuable tool in drug discovery programs. bloomtechz.com

Table 2: Properties of 2,4-Quinolinediol

PropertyValue/DescriptionReferences
Common Name 2,4-Quinolinediol bloomtechz.comhmdb.ca
Synonyms 2,4-dihydroxyquinoline, 4-hydroxycarbostyril, DHQ quinolinol bloomtechz.comhmdb.canih.gov
Molecular Formula C₉H₇NO₂ bloomtechz.com
Chemical Class Hydroxyquinolones hmdb.ca
Structural Features A bicyclic structure consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, with hydroxyl groups at the 2 and 4 positions. bloomtechz.comhmdb.ca bloomtechz.comhmdb.ca

Scope and Objectives of Research on 2,4-Quinolinediol

The primary objective of research on 2,4-quinolinediol and its derivatives is the discovery and development of novel therapeutic agents. mdpi.comnih.gov Scientists are motivated to synthesize and diversify these ring compounds to develop treatments for a wide variety of diseases. mdpi.com A major goal is to create new molecules with improved pharmacological properties and to address the urgent need for new active compounds in the face of issues like increasing antibiotic resistance. mdpi.com

The scope of research is broad, covering various therapeutic areas. This includes the rational design of new agents with antibacterial, antimalarial, antiviral, and anticancer activities. mdpi.com For example, studies have focused on synthesizing derivatives of 2,4-quinolinediol to evaluate their potential protective effects against oxidative damage in human liver cells. researchgate.net The overarching aim is to leverage the versatile quinoline scaffold to produce molecules with enhanced therapeutic performance and profound pharmacological properties. nih.gov This involves exploring new synthetic methodologies, including green chemistry approaches, to create diverse libraries of quinoline derivatives for biological screening. nih.govbohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B147529 2,4-Dihydroxyquinoline CAS No. 86-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHQZCHIXUUSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058950
Record name 2(1H)-Quinolinone, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-95-3
Record name 2,4-Dihydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxycarbostyril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Quinolinediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Quinolinediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12465
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Quinolinone, 4-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(1H)-Quinolinone, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline-2,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.556
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXYCARBOSTYRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N58HX8G9CN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for 2,4 Quinolinediol and Its Derivatives

Traditional Synthetic Approaches and their Limitations

Classical methods for quinoline (B57606) synthesis, while foundational, often involve harsh reaction conditions, long reaction times, and the use of hazardous reagents. nih.gov These limitations have spurred the development of more refined and efficient protocols.

One of the most fundamental strategies for constructing the quinoline ring system is the intramolecular cyclization of appropriately substituted aromatic precursors. The Camps cyclization, for instance, involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone. wikipedia.orgnih.gov Depending on the substrate and reaction conditions, this reaction can yield either quinolin-4-ones or quinolin-2-ones. nih.gov For the synthesis of 2,4-quinolinediol (as its 4-hydroxy-2-quinolone tautomer), an o-aminoacetophenone derivative is typically acylated and then cyclized.

This approach is versatile but can be limited by the availability of the starting substituted anilines and the regioselectivity of the cyclization step, which can be influenced by the nature of the substituents on the aromatic ring. nih.govnih.gov

The condensation reaction between an aniline (B41778) derivative and a β-dicarbonyl compound is a cornerstone of quinoline synthesis. The Conrad-Limpach synthesis, for example, reacts anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.orgresearchgate.net A related approach involves the condensation of anilines with diethyl malonate, which proceeds via an initial Michael-type addition followed by a thermal cyclization to yield 4-hydroxy-2-quinolone derivatives. nih.gov

Another classical approach involves the modification of the pre-formed quinoline ring. Electrophilic substitution reactions on quinoline, such as nitration, occur primarily at the C-5 and C-8 positions of the benzene (B151609) ring portion of the molecule under vigorous conditions (e.g., fuming nitric and sulfuric acid). uop.edu.pkyoutube.com Subsequent chemical steps would be required to reduce the nitro groups and then introduce the hydroxyl functions at the C-2 and C-4 positions.

This multi-step approach is often inefficient and lacks regioselectivity for substitution on the pyridine (B92270) ring. Direct functionalization to produce 2,4-quinolinediol is not straightforward. For example, nucleophilic substitution on the quinoline ring, such as reaction with potassium hydroxide, typically occurs at the C-2 position and requires high temperatures. uop.edu.pk The indirect nature of this strategy, coupled with the harsh reagents and poor atom economy, makes it a less favorable route for the specific synthesis of 2,4-quinolinediol.

Table 1: Comparison of Traditional Synthetic Methods for 2,4-Quinolinediol Derivatives

Method Precursors Typical Reagents/Conditions Key Limitations
Cyclization of Ortho-Substituted Precursors (e.g., Camps) o-Acylaminoacetophenones Base (e.g., NaOH), Heat Availability of precursors, potential for isomeric mixtures. nih.gov
Condensation with Malonic Esters (e.g., Conrad-Limpach) Anilines, Diethyl malonate High temperatures (150-250°C), High-boiling solvents (e.g., Diphenyl ether) Harsh conditions, long reaction times, moderate yields. nih.govresearchgate.net
Nitration and Reduction of Quinoline Quinoline Fuming HNO₃/H₂SO₄, then multi-step functionalization Poor regioselectivity, harsh conditions, inefficient multi-step process. uop.edu.pk

Modern and Green Chemistry Synthetic Strategies

In response to the drawbacks of traditional methods, significant research has focused on developing greener, more efficient synthetic protocols. researchgate.netnih.gov These modern strategies often employ alternative energy sources or catalysts to improve reaction outcomes.

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of quinoline and quinolone derivatives. nih.govresearchgate.netijpsjournal.com By using microwave irradiation instead of conventional heating, reactions can often be completed in minutes rather than hours, frequently leading to higher yields and cleaner reaction profiles. technologynetworks.comnih.gov The synthesis of 4-hydroxy-2-quinolone analogues via the condensation of β-enaminones with diethyl malonate has been successfully demonstrated using microwave irradiation, significantly reducing reaction times. nih.gov Similarly, the Friedländer synthesis, which condenses a 2-aminophenyl ketone with a ketone, can be achieved in as little as five minutes in excellent yield using microwave heating with neat acetic acid as both a solvent and catalyst. nih.govnih.govresearchgate.net

The dramatic rate enhancements observed in microwave-assisted synthesis are attributed to the direct coupling of microwave energy with the molecules in the reaction mixture. technologynetworks.comnih.gov Unlike conventional heating, which transfers energy indirectly via conduction and convection, microwaves energize the sample volumetrically. This process is particularly efficient for polar molecules, which possess a dipole moment.

When subjected to the rapidly oscillating electric field of the microwaves, polar molecules attempt to align themselves with the field. This rapid reorientation creates intense internal friction, generating heat quickly and uniformly throughout the reaction medium. nih.gov This efficient energy transfer, known as dielectric heating, can lead to localized superheating and eliminate "wall effects" seen in conventional heating, resulting in significantly accelerated reaction kinetics. technologynetworks.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 4-Hydroxy-2-quinolone Derivative

Parameter Conventional Heating Microwave Irradiation Reference
Reaction Time Hours to Days 5-13 minutes nih.govtechnologynetworks.com
Yield Moderate to Good Good to Excellent nih.govnih.gov
Energy Source Oil bath, heating mantle Microwave reactor technologynetworks.com
Heating Mechanism Conduction/Convection Dielectric Heating nih.gov

Microwave-Assisted Synthesis

Representative Protocols and Yield Optimization

The classical synthesis of 4-hydroxy-2-quinolones often involves the condensation of anilines with malonic acid or its derivatives, followed by cyclization. researchgate.net The choice of cyclizing agent and reaction conditions plays a crucial role in the optimization of the yield.

One representative protocol involves the reaction of anilines with diethyl malonate. The initial condensation forms a β-anilinoacrylate, which is then cyclized at high temperatures. The use of high-boiling point solvents like diphenyl ether or Dowtherm A has been common, though their removal can be challenging. nih.gov

Optimization of these traditional methods has been achieved through the use of various dehydrating and cyclizing agents. Polyphosphoric acid (PPA) and Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) have proven effective for promoting the cyclization under milder conditions. researchgate.net For instance, the reaction of anilines with malonic acid in the presence of Eaton's reagent at 70°C provides a convenient route to 4-hydroxy-2-quinolones. researchgate.net Microwave irradiation has also been employed to accelerate the reaction, often leading to higher yields in shorter reaction times. nih.govjptcp.com

Another established route is the reaction of 2-aminoacetophenone (B1585202) with acylating agents like phosgene (B1210022) or diethyl carbonate in the presence of a strong base such as sodium hydride. researchgate.net This method provides a different disconnection approach to the quinolone ring system.

A study on the synthesis of 4-hydroxy-2-quinolone analogues using bismuth chloride (BiCl₃) as a catalyst under microwave irradiation reported moderate to good yields, ranging from 51–71%. nih.gov This method highlights the use of a greener, non-toxic Lewis acid catalyst. nih.gov

Starting MaterialsReagents/CatalystConditionsProductYieldReference
Aniline, Malonic acidEaton's reagent70°C4-Hydroxy-2-quinoloneModerate researchgate.net
Substituted anilines, Diethyl malonateMicrowave, PPADMF4-Hydroxyquinolin-2(1H)-one derivativesNot specified jptcp.com
β-enaminones, Diethyl malonateBiCl₃Microwave (5-13 min)4-Hydroxy-2-quinolone analogues51-71% nih.gov
2-AminoacetophenoneDiethyl carbonate, NaHNot specified4-Hydroxy-2-quinoloneGood researchgate.net

Solvent-Free Methods

In the pursuit of greener and more sustainable chemical processes, solvent-free synthesis has emerged as a significant approach. For the synthesis of quinoline derivatives, including those related to 2,4-quinolinediol, several solvent-free methods have been developed.

A notable solvent-free, one-pot procedure for synthesizing 4-hydroxy-2-quinolone derivatives involves the reaction of anilines with Meldrum's acid using Eaton's reagent as the cyclizing agent. tandfonline.com This method is lauded for its operational simplicity and for being environmentally benign. tandfonline.com

Another approach utilizes solid acid catalysts, such as Hβ zeolite, for the cyclization of ketones and 2-aminobenzophenones to produce 2,4-disubstituted quinolines under solvent-free conditions. rsc.org This heterogeneous catalytic system allows for easy separation of the catalyst and its potential for reuse, adding to the green credentials of the method. rsc.org While this example does not directly yield 2,4-quinolinediol, the principle of using a recyclable solid acid catalyst under solvent-free conditions is a key advancement in quinoline synthesis.

Starting MaterialsCatalyst/ReagentConditionsProductAdvantageReference
Aniline, Meldrum's acidEaton's reagentSolvent-free, one-pot4-Hydroxy-2-quinoloneEnvironmentally friendly, convenient tandfonline.com
Ketones, 2-AminobenzophenonesHβ zeoliteSolvent-free2,4-Disubstituted quinolinesHeterogeneous catalyst, reusable rsc.org

Catalytic Approaches

Catalytic methods offer significant advantages in terms of selectivity, efficiency, and the ability to perform reactions under milder conditions. Various catalytic systems, including enzymatic, photocatalytic, and metal-based catalysts, have been explored for the synthesis of 2,4-quinolinediol and its derivatives.

Laccases are multicopper oxidases that are considered green biocatalysts due to their ability to use molecular oxygen as an oxidant, producing water as the only byproduct. nih.govrsc.org These enzymes are capable of oxidizing phenolic substrates to their corresponding quinone structures, which can then undergo further reactions. nih.gov Laccase-mediated oxidative cyclocondensation can yield various nitrogen-containing heterocyclic products. nih.gov

While a direct laccase-mediated synthesis of 2,4-quinolinediol from simple precursors is not extensively documented, the potential for such a transformation exists. Laccases can catalyze the oxidation of phenolic compounds, which are key intermediates in some synthetic routes to quinolones. For instance, laccases have been used in the oxidation of dihydropyridine-based hexahydroquinolines to the corresponding pyridine-containing tetrahydroquinoline derivatives. mdpi.com This demonstrates the capability of laccases to perform dehydrogenation and aromatization steps that are central to quinoline synthesis. The use of mediators like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) can broaden the substrate scope of laccases and improve reaction yields. nih.gov The development of laccase-based systems for the direct synthesis of 2,4-quinolinediol represents a promising area for future research in green chemistry. nih.gov

Photocatalysis using semiconductor nanoparticles, such as titanium dioxide (TiO₂), has emerged as a powerful tool in organic synthesis. Under UV irradiation, TiO₂ generates highly reactive oxygen species that can drive various chemical transformations.

The photocatalytic degradation of quinoline in an aqueous suspension of anatase TiO₂ nanoparticles has been shown to produce 2-quinolinone and 4-quinolinone as organic intermediates. nih.gov This finding suggests that photocatalytic oxidation of the quinoline ring can lead to the formation of the 2,4-quinolinediol tautomers. The study indicated that superoxide (B77818) radicals predominantly attack the pyridine ring of quinoline to form these products. nih.gov

Further advancements in this area include the use of modified TiO₂ to enhance its photocatalytic activity under visible light. For example, curcumin-sensitized TiO₂ nanoparticles have been used for the synthesis of quinazoline (B50416) derivatives, demonstrating the potential of dye sensitization to harness visible light for heterocyclic synthesis. mdpi.com Nitrogen-doped TiO₂ has also shown enhanced photocatalytic efficiency in the synthesis of quinaldines from nitrobenzenes under visible light, which could be applicable to the synthesis of other quinoline derivatives. researchgate.net

Catalyst SystemSubstrateLight SourceKey Intermediates/ProductsSignificanceReference
Anatase TiO₂ nanoparticlesQuinolineUV (365 nm)2-Quinolinone, 4-QuinolinoneDemonstrates formation of quinolinediol tautomers nih.gov
Curcumin-sensitized TiO₂Aldehydes, urea/thiourea, dimedoneVisible lightQuinazoline derivativesPotential for visible-light driven quinoline synthesis mdpi.com
N-doped TiO₂NitrobenzenesVisible lightQuinaldinesEnhanced visible light activity researchgate.net

Palladium-catalyzed cross-coupling and functionalization reactions have become indispensable tools in modern organic synthesis, offering high efficiency and functional group tolerance. nih.gov These methods have been extensively applied to the synthesis of quinolone scaffolds.

One prominent strategy involves the palladium-catalyzed carbonylative annulation of o-iodoanilines with alkynes. nih.gov This approach allows for the construction of the 4-quinolone ring system in a single step. For example, the reaction of o-iodoanilines with terminal alkynes in the presence of a palladium catalyst and carbon monoxide (or a CO source) leads to the formation of 4-quinolones. organic-chemistry.org

Another powerful method is the palladium-catalyzed tandem amination of o-haloaryl acetylenic ketones with primary amines, which affords functionalized 4-quinolones in very good yields. organic-chemistry.org Palladium catalysis also enables the functionalization of pre-formed quinolone rings. For instance, the Suzuki-Miyaura cross-coupling reaction of halo-substituted quinolones with boronic acids is a reliable method for introducing aryl or other substituents onto the quinolone core. acs.org Furthermore, activator-free C-allylation of 4-hydroxy-2(1H)-quinolone has been achieved using a simple palladium catalyst in water, highlighting a green and efficient functionalization method. researchgate.net

Reaction TypeStarting MaterialsCatalystKey FeaturesProductReference
Carbonylative Annulationo-Iodoanilines, AlkynesPalladium catalyst, CO sourceOne-step ring construction4-Quinolones nih.govorganic-chemistry.org
Tandem Aminationo-Haloaryl acetylenic ketones, Primary aminesPalladium catalystHigh yieldsFunctionalized 4-quinolones organic-chemistry.org
Suzuki-Miyaura CouplingHalo-substituted quinolones, Boronic acidsPalladium catalystC-C bond formationSubstituted quinolones acs.org
C-Allylation4-Hydroxy-2(1H)-quinolone, Allylic alcoholsPalladium catalystActivator-free, in waterC-allylated quinolones researchgate.net

One-Pot Synthesis Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot protocols for the synthesis of 2,4-quinolinediol and its derivatives have been reported.

A clean and convenient one-pot synthesis of 4-hydroxy-2-quinolone derivatives involves the reaction of anilines and Meldrum's acid with Eaton's reagent in a solvent-free manner. tandfonline.com This method combines the condensation and cyclization steps into a single, efficient operation.

Another one-pot approach involves the microwave-assisted reaction of substituted anilines and malonic acid in dimethylformamide (DMF), using polyphosphoric acid (PPA) as the catalyst and dehydrating agent. jptcp.com This protocol significantly reduces reaction times compared to conventional heating methods.

The synthesis of 3-carbonyl-4-quinolone derivatives has been achieved through a one-pot, copper-catalyzed aza-Michael addition of 2-aminobenzoates to β-substituted α,β-unsaturated ketones, followed by cyclization and oxidation. organic-chemistry.org This method provides access to more complex quinolone structures in a straightforward manner.

Starting MaterialsReagents/CatalystConditionsProductKey AdvantageReference
Aniline, Meldrum's acidEaton's reagentSolvent-free, one-pot4-Hydroxy-2-quinoloneEnvironmentally friendly, high efficiency tandfonline.com
Substituted aniline, Malonic acidPPAMicrowave, DMF4-Hydroxyquinolin-2(1H)-oneReduced reaction time jptcp.com
2-Aminobenzoates, β-substituted α,β-unsaturated ketonesCopper catalystMild conditions3-Carbonyl-4-quinoloneAccess to complex derivatives organic-chemistry.org

Eco-Compatible and Environmentally Benign Catalysts

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives, with a focus on minimizing hazardous waste and employing reusable and non-toxic catalysts. nih.gov Several innovative approaches have been developed that utilize eco-compatible catalysts for the synthesis of 2,4-quinolinediol and related structures.

One notable metal-free approach involves the use of molecular iodine as a catalyst. This method offers high regioselectivity, shorter reaction times, and avoids metal contamination in the final product. rsc.org The use of iodine, a low-cost and environmentally friendly catalyst, makes this a particularly attractive method for the synthesis of quinoline-2,4-dicarboxylate derivatives from aryl amines and acetylenedicarboxylates. rsc.org

Naturally occurring clays (B1170129) and minerals have also been explored as green catalysts. For instance, natural kaolin (B608303) has been demonstrated as an efficient and recyclable solid acid catalyst for the synthesis of 2,4-disubstituted quinolines. oiccpress.com This method benefits from the catalyst's environmental benignity and the straightforward formation of the quinoline ring through a cascade of imine formation, intermolecular addition, and cyclization. oiccpress.com Similarly, zeolites, specifically Hβ zeolite, have been employed as heterogeneous catalysts in solvent-free conditions for the synthesis of 2,4-disubstituted quinolines. rsc.org This approach is lauded for its simplicity, the reusability of the catalyst for up to five cycles without significant loss of efficiency, and its validation in large-scale studies. rsc.org

Furthermore, bismuth(III) chloride (BiCl₃) has been utilized as a catalyst for the synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. nih.gov This method is considered a green approach as it employs a non-toxic catalyst and an efficient energy source, avoiding many of the drawbacks associated with classical synthesis methods. nih.gov The use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, also represents a green alternative for quinoline synthesis. ijpsjournal.com

Catalyst TypeExample CatalystKey Advantages
Metal-FreeMolecular IodineLow cost, eco-friendly, high regioselectivity, avoids metal contamination. rsc.org
Natural MineralNatural KaolinEnvironmentally benign, recyclable, strong solid acid. oiccpress.com
HeterogeneousHβ ZeoliteReusable, solvent-free conditions, validated for scalability. rsc.org
Lewis AcidBismuth(III) ChlorideNon-toxic, efficient under microwave irradiation. nih.gov
Green SolventDeep Eutectic Solvents (DESs)Biodegradable, low toxicity. ijpsjournal.com

Continuous-Flow Reactor Synthesis for Industrial-Scale Production

For the large-scale manufacturing of 2,4-quinolinediol and its derivatives, continuous-flow chemistry has emerged as a superior alternative to traditional batch processing. azolifesciences.com Flow reactors offer significant advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for automation and process control, leading to higher consistency and product quality. azolifesciences.comflinders.edu.au

The industrial application of continuous-flow reactors for the synthesis of bulk chemicals has a long history, and its adoption in the pharmaceutical and fine chemical industries for producing complex organic compounds is growing. azolifesciences.com This technology is particularly well-suited for the synthesis of quinoline derivatives, enabling multi-gram scale production in a safe and scalable manner. researchgate.net

Key benefits of employing continuous-flow synthesis for quinoline derivatives include:

Scalability: Processes developed in the lab can be more readily scaled up to industrial production without the need for significant redevelopment. flinders.edu.au

Efficiency: The precise control over reaction parameters such as temperature, pressure, and residence time often leads to higher yields and purities. flinders.edu.au

Safety: The small reaction volumes inherent to flow reactors mitigate the risks associated with highly exothermic or hazardous reactions. azolifesciences.com

A notable example is the tandem photoisomerization-cyclization process for quinoline synthesis, which has been successfully implemented in a continuous-flow system, achieving throughputs of over one gram per hour. researchgate.net This demonstrates the potential of flow chemistry to make photochemical methods viable for industrial exploitation. researchgate.net

Derivatization Strategies of 2,4-Quinolinediol

The 2,4-quinolinediol scaffold serves as a versatile platform for the synthesis of a wide array of derivatives with tailored properties. bloomtechz.com Strategic functionalization at various positions on the quinoline ring allows for the fine-tuning of its chemical and physical characteristics.

Halogenated quinolines are important intermediates in organic synthesis, allowing for further functionalization through cross-coupling reactions. The direct halogenation of 2,4-quinolinediol can be achieved using various reagents. For instance, treatment of N-(2-methylallyl)-4-quinolones with bromine or N-bromosuccinimide leads to the formation of 3-bromo derivatives. nih.gov The regioselectivity of halogenation can often be controlled by the reaction conditions and the specific halogenating agent used. researchgate.net

The use of copper(II) halides, such as CuCl₂ and CuBr₂, in ionic liquids provides a method for the direct and regioselective chlorination and bromination of anilines, which are precursors to quinolines. beilstein-journals.org This approach is notable for its mild conditions and avoidance of hazardous reagents like gaseous HCl. beilstein-journals.org Deaminative halogenation of primary amines using an N-anomeric amide as a nitrogen-deletion reagent also presents a mild and robust protocol for introducing halogens. researchgate.netnih.gov

Halogenating AgentPosition of HalogenationKey Features of Method
Bromine / N-BromosuccinimideC-3Used for N-alkylated 4-quinolones. nih.gov
Copper(II) Halides in Ionic LiquidsPara-position of aniline precursorMild conditions, high regioselectivity. beilstein-journals.org
N-Anomeric Amide with Halogen SourceVariesDeaminative halogenation of primary amines. researchgate.netnih.gov

Alkylation of the 2,4-quinolinediol system can be achieved through various methods, with the C-3 position being a common site for functionalization. A one-pot Knoevenagel condensation-reduction reaction using a Hantzsch ester as the mediator allows for the efficient C-3 alkylation of 2,4-quinolinediols with a wide range of aldehydes, yielding products in the range of 58-92%. nih.gov

The introduction of sulfur-containing functional groups has also been explored. For example, the direct sulfoximination of quinoline-N-oxides at the C-2 position has been achieved using a copper-catalyzed dual C-H/N-H dehydrogenative coupling with sulfoximines. mdpi.com

The 2,4-quinolinediol moiety is an excellent coupling component for the synthesis of azo dyes. The general procedure involves the diazotization of an aromatic or heterocyclic amine, followed by coupling with 2,4-quinolinediol. kisti.re.kr This process, known as azo coupling, results in the formation of a highly conjugated system responsible for the color of the dye. researchgate.net

A variety of novel hetarylazoquinoline dyes have been synthesized by diazotizing various heterocyclic amines with nitrosyl sulphuric acid and subsequently coupling them with 2,4-quinolinediol. kisti.re.kr The resulting dyes are characterized by their vibrant colors, which can be influenced by the nature of the heterocyclic ring and any substituents present. kisti.re.kr The synthesis of azo dyes from other quinoline derivatives, such as 8-hydroxyquinoline (B1678124), is also well-established, involving the coupling of diazotized anilines with the quinoline component. derpharmachemica.comresearchgate.net The synthesis is a two-step process starting with the diazotization of a primary amine, followed by the coupling reaction. youtube.com

The regioselective functionalization of the quinoline ring is a key strategy for creating diverse molecular architectures. rsc.orgnih.gov The C-3 position of 2,4-quinolinediol is particularly amenable to derivatization. As mentioned, C-3 alkylation can be achieved via a one-pot reductive alkylation. nih.gov Another powerful method for C-3 functionalization is the hetero-Diels-Alder reaction of in situ generated azadienes with terminal alkynes, which provides a metal- and protection-free route to C-3-functionalized quinolines. nih.gov Furthermore, the synthesis of quinoline-2,4-dione functionalized 1,2,3-triazoles at the C-3 position has been reported, which can be further oxidized to aldehydes and carboxylic acids. nih.govresearchgate.net

Functionalization at the N-1 position is typically achieved through N-alkylation. For example, treating 4-hydroxyquinolines with (2-methyl)allyl bromide in the presence of potassium carbonate results in selective N-alkylation to form N-[(2-methyl)allyl]-4-quinolones. nih.gov This N-alkylation is often a preliminary step for further derivatization at other positions of the quinoline ring. nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2,4-Quinolinediol, providing insights into its proton and carbon framework. It is also instrumental in characterizing the predominant tautomeric form in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the identity and structure of 2,4-Quinolinediol. The chemical shifts (δ) observed in the spectra are indicative of the electronic environment of each nucleus. In its predominant 4-hydroxy-2(1H)-quinolinone tautomeric form, the signals corresponding to the aromatic protons and carbons can be assigned, confirming the quinoline (B57606) scaffold.

Studies of quinoline derivatives show that the chemical shifts are influenced by the electronic effects of substituents on the heterocyclic ring. uncw.edu For 2,4-Quinolinediol, the electron-donating hydroxyl group and the electron-withdrawing carbonyl group significantly impact the positions of the NMR signals. The ¹H NMR spectrum typically displays signals for the aromatic protons on the benzene (B151609) ring, a distinct singlet for the proton at the C3 position, and a broad signal for the N-H proton. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. oregonstate.edu The carbonyl carbon (C2) and the carbon bearing the hydroxyl group (C4) are typically found at characteristic downfield shifts. Computational studies, often used in conjunction with experimental data, aid in the precise assignment of these chemical shifts. tsijournals.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2,4-Quinolinediol (as 4-hydroxy-2(1H)-quinolinone) in DMSO-d₆ Note: Exact ppm values can vary slightly based on solvent and experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-3 ~5.5 - 5.8 -
H-5 ~7.8 - 8.0 -
H-6 ~7.2 - 7.4 -
H-7 ~7.5 - 7.7 -
H-8 ~7.3 - 7.5 -
N1-H ~11.0 - 11.5 (broad) -
C-2 - ~163 - 165
C-3 - ~98 - 100
C-4 - ~175 - 178
C-4a - ~118 - 120
C-5 - ~122 - 124
C-6 - ~121 - 123
C-7 - ~130 - 132
C-8 - ~115 - 117

The existence of keto-enol tautomerism in 2,4-Quinolinediol makes its characterization more complex. researchgate.net Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning protons to their directly attached carbons and for identifying long-range correlations, which helps in confirming the dominant tautomeric form. rsc.org

For instance, an HMBC experiment can show a correlation between the N-H proton and the C2 and C4 carbons, providing strong evidence for the 4-hydroxy-2(1H)-quinolinone structure. Similarly, correlations between the H3 proton and the C2, C4, and C4a carbons help to solidify the structural assignment. rsc.org These techniques are crucial because the slow interconversion between tautomers on the NMR timescale allows for the distinct observation of signals for each form if present in significant quantities. thermofisher.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in 2,4-Quinolinediol by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. nist.gov The IR spectrum of 2,4-Quinolinediol is consistent with its existence primarily as the 4-hydroxy-2(1H)-quinolinone tautomer. nist.govmdpi.com

Key characteristic absorption bands include a broad peak in the region of 3300-2500 cm⁻¹, which is indicative of O-H and N-H stretching vibrations, often with hydrogen bonding. A strong absorption band around 1660 cm⁻¹ is characteristic of the C=O stretching vibration of the amide group (lactam) in the quinolone ring. Additional peaks in the 1600-1450 cm⁻¹ range correspond to C=C stretching vibrations within the aromatic rings. nist.govresearchgate.net

Table 2: Characteristic IR Absorption Bands for 2,4-Quinolinediol

Vibrational Mode Frequency Range (cm⁻¹) Intensity
O-H and N-H Stretch 3300 - 2500 Strong, Broad
C=O Stretch (Amide I) 1670 - 1650 Strong
C=C Aromatic Stretch 1600 - 1450 Medium to Strong
C-O Stretch 1260 - 1220 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For 2,4-Quinolinediol, the absorption of UV light is influenced by its conjugated π-electron system and is sensitive to the surrounding chemical environment, such as the solvent and pH.

The UV-Vis spectrum of 2,4-Quinolinediol exhibits absorption bands that are attributed to π → π* transitions within the conjugated quinoline system. The position of the maximum absorption wavelength (λmax) is subject to solvatochromism, meaning it changes with the polarity of the solvent. journalcra.com

This phenomenon arises from differential solvation of the ground and excited electronic states. researchgate.netnih.gov In polar solvents, interactions such as dipole-dipole forces and hydrogen bonding can stabilize one state more than the other, altering the energy gap between them. nih.gov For quinoline derivatives, a shift to a longer wavelength (bathochromic or red shift) in polar solvents often indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent. researchgate.net Conversely, a shift to a shorter wavelength (hypsochromic or blue shift) suggests stronger stabilization of the ground state. youtube.com

Table 3: Solvatochromic Effect on the λmax of 2,4-Quinolinediol Note: Data is representative and illustrates the general trend.

Solvent Polarity λmax (nm) (Approximate)
Dioxane Low ~325
Chloroform Medium ~328
Ethanol (B145695) High (Protogenic) ~335

The UV-Vis absorption spectrum of 2,4-Quinolinediol is highly dependent on the pH of the solution. 9afi.com This is because the molecule contains both acidic (phenolic hydroxyl) and basic (lactam) functional groups that can be protonated or deprotonated.

In acidic solutions, the molecule remains largely in its neutral form. As the pH increases and becomes basic, the phenolic hydroxyl group at C4 is deprotonated to form a phenoxide ion. This increases the electron-donating ability of the oxygen, enhances the conjugation across the molecule, and lowers the energy of the π → π* transition. youtube.com The result is a significant bathochromic (red) shift to a longer wavelength and often an increase in molar absorptivity (hyperchromic effect). youtube.com These pH-dependent spectral shifts allow for the determination of the compound's pKa values. researchgate.net

Table 4: Effect of pH on the λmax of 2,4-Quinolinediol

pH Condition Dominant Species λmax (nm) (Approximate) Chromic Shift
Acidic (e.g., pH 2) Neutral form ~338 -

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. In the case of 2,4-Quinolinediol, mass spectrometry, particularly through electron ionization (EI), provides valuable insights into its molecular identity and fragmentation pathways.

The National Institute of Standards and Technology (NIST) WebBook contains mass spectral data for 2,4-Quinolinediol, confirming its molecular weight. nist.gov The electron ionization mass spectrum of 2,4-Quinolinediol is available in the NIST/EPA/NIH Mass Spectral Library. nist.gov While detailed fragmentation data with relative abundances are presented graphically, the key spectral information confirms the compound's identity. The molecular ion peak [M]⁺ corresponding to the molecular weight of 2,4-Quinolinediol (161.16 g/mol ) is a prominent feature in the spectrum. nist.govsigmaaldrich.com

Online mass spectrometry databases, such as mzCloud, also list a significant number of mass spectra for 2,4-Quinolinediol, indicating a substantial body of research, though access to this data may be restricted. mzcloud.org

Table 1: Electron Ionization Mass Spectrometry Data for 2,4-Quinolinediol

m/z Value Relative Intensity (%) Proposed Fragment
Data not available in tabular formatData not available in tabular formatMolecular Ion [C₉H₇NO₂]⁺ and various fragments

Note: Detailed, downloadable mass spectral data with precise m/z values and relative intensities for 2,4-Quinolinediol is not publicly available in a text-based format. The NIST WebBook provides a graphical representation of the electron ionization mass spectrum. nist.gov

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Despite a thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no single crystal X-ray diffraction data for the specific compound 2,4-Quinolinediol has been found to be publicly available. cam.ac.uk While crystallographic studies have been conducted on numerous derivatives of the quinoline scaffold, the specific crystal structure of 2,4-Quinolinediol remains undetermined or unreported in the accessible scientific literature. The determination of its crystal structure would be a valuable contribution to the field, providing definitive insights into its solid-state conformation and intermolecular interactions, such as hydrogen bonding, which are anticipated due to the presence of the hydroxyl and amide functionalities.

Table 2: Crystallographic Data for 2,4-Quinolinediol

Parameter Value
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Bond LengthsData not available
Bond AnglesData not available

Note: No published single crystal X-ray diffraction data for 2,4-Quinolinediol could be located during a comprehensive literature and database search.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method for studying the electronic structure and properties of quinoline (B57606) derivatives. nih.govscirp.orgscirp.org It offers a balance between computational cost and accuracy, making it suitable for analyzing complex molecular systems. scirp.org Calculations are typically performed using specific functionals, such as B3LYP, in combination with basis sets like 6-31G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govresearchgate.net

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. scirp.org For quinoline and its derivatives, DFT methods are used to calculate optimal geometric parameters, including bond lengths, bond angles, and dihedral angles. scirp.org These calculations provide a detailed three-dimensional representation of the molecule's most stable conformation. scirp.org The introduction of substituents, such as the hydroxyl groups in 2,4-quinolinediol, can lead to variations in charge distribution and consequently affect the structural parameters of the quinoline ring. researchgate.net Studies on related substituted quinolines have shown good agreement between DFT-calculated geometric parameters and experimental data obtained from X-ray crystallography. scirp.orgnih.gov

DFT calculations are widely used to predict various spectroscopic properties, notably Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a common approach within the DFT framework for calculating the magnetic shielding tensors of nuclei, from which chemical shifts are derived. nih.govrsc.org These predictions are valuable for assigning experimental spectra, identifying correct isomers, and understanding how the electronic environment of each atom influences its NMR signal. rsc.org

For quinolone derivatives, quantitative structure-property relationship (QSPR) models have been developed based on DFT-calculated descriptors to predict 13C NMR chemical shifts with high accuracy, often achieving root mean square errors of less than 2.0 ppm. researchgate.net While DFT is considered a gold standard for its accuracy, the computational expense can be significant. bohrium.com To address this, machine learning models trained on DFT-calculated data are emerging as a faster alternative for predicting ¹H and ¹³C chemical shifts. nih.govnrel.gov

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule and predict its reactivity. nih.gov The MEP surface illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). arabjchem.org

For quinoline derivatives, MEP analysis helps to pinpoint the sites most susceptible to electrophilic and nucleophilic attack. arabjchem.orgresearchgate.net

Negative Potential Regions (Red/Yellow): These areas, typically found around electronegative atoms like oxygen and nitrogen, indicate electron-rich sites and are prone to electrophilic attack.

Positive Potential Regions (Blue): These areas, often located around hydrogen atoms, signify electron-deficient sites that are attractive to nucleophiles.

This analysis is instrumental in understanding intermolecular interactions, which are key to predicting how the molecule will bind to biological receptors or other reactants. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. scirp.orgyoutube.com

LUMO: The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. scirp.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. arabjchem.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. arabjchem.org Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. nih.gov In studies of quinoline derivatives, the LUMO is often localized on the quinolinium ring system. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Properties and Energy Gap.
ParameterDescription
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). A key indicator of chemical stability and reactivity.

From the HOMO and LUMO energy values obtained through DFT calculations, a suite of global reactivity descriptors can be derived to quantify a molecule's chemical behavior. nih.govresearchgate.net These descriptors, based on Koopmans' theorem, provide a quantitative measure of stability and reactivity. nih.gov

Key chemical reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating how easily a molecule will undergo electronic changes. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = μ² / 2η), where μ is the chemical potential (μ ≈ -χ). arabjchem.orgresearchgate.net

These descriptors are instrumental in comparing the reactivity of different molecules within a series and understanding their potential chemical interactions. researchgate.net

Table 2: Global Chemical Reactivity Descriptors Derived from DFT.
DescriptorFormulaChemical Significance
Ionization PotentialI ≈ -EHOMOEnergy needed to remove an electron.
Electron AffinityA ≈ -ELUMOEnergy released upon gaining an electron.
Chemical Hardnessη = (ELUMO - EHOMO) / 2Resistance to deformation of electron cloud.
Chemical SoftnessS = 1 / (2η)Reciprocal of hardness; measure of reactivity.
Electronegativityχ = -(EHOMO + ELUMO) / 2Power to attract electrons.
Electrophilicity Indexω = μ² / (2η) where μ = -χPropensity to accept electrons.

Tautomerism Studies of 2,4-Quinolinediol

2,4-Quinolinediol is subject to keto-enol tautomerism, a phenomenon of significant interest as the reactivity and properties of each tautomer can differ substantially. orientjchem.org The compound can exist in several forms, including the dihydroxy (enol-enol) form, two different keto-enol forms (4-hydroxy-2-quinolone and 2-hydroxy-4-quinolone), and a diketo form.

Computational studies, particularly using DFT, are essential for determining the relative stabilities of these tautomers. researchgate.netresearchgate.net By calculating the total electronic energies of the optimized geometries for each tautomer, researchers can predict the predominant form in the gas phase and in various solvents. researchgate.netorientjchem.org Studies on related hydroxyquinolines have consistently shown that the quinolone (keto) form is generally more stable than the hydroxy (enol) form. researchgate.netresearchgate.net This preference is often attributed to factors like hydrogen-bonded dimeric stabilization in the solid state and the influence of solvent polarity. researchgate.net The tautomeric equilibrium can be affected by the electronic nature of substituents on the quinoline ring and the polarity of the solvent. researchgate.net Understanding this equilibrium is crucial for predicting the molecule's chemical behavior and its interactions in biological systems. researchgate.net

Theoretical and Experimental Evidence for Tautomeric Forms (Keto-Enol, Keto-Hydrazo-Keto)

The structural versatility of 2,4-quinolinediol is exemplified by its existence in various tautomeric forms. Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a critical aspect of its chemistry. The primary tautomers of interest are the diketo, enol-keto, and dienol forms. Investigations into this phenomenon have employed a combination of experimental spectroscopic methods and theoretical quantum-chemical calculations.

Quantum-chemical calculations, utilizing methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), have been used to determine the relative stabilities of the different tautomers. nuph.edu.uaresearchgate.net These computational approaches confirm that for isolated molecules and for molecules in solution, the keto forms are often energetically more favorable. researchgate.netresearchgate.net For instance, studies on the related 2-quinolone system show that it is the predominant tautomer over 2-hydroxyquinoline (B72897) in non-aqueous phases and in the solid state, a stability attributed to the formation of hydrogen-bonded dimers. researchgate.net The convergence of experimental data and theoretical calculations provides a strong foundation for understanding the tautomeric landscape of 2,4-quinolinediol. nuph.edu.uaresearchgate.net

Influence of Solvent and pH on Tautomeric Equilibria

The equilibrium between the tautomeric forms of 2,4-quinolinediol is not static but is highly sensitive to the surrounding chemical environment, particularly the solvent and pH. The choice of solvent can significantly shift the equilibrium towards one tautomer over another by providing differential stabilization. nih.gov

The influence of a solvent is complex, depending not just on its bulk polarity (dielectric constant) but also on its capacity for specific interactions, such as forming hydrogen bonds. nih.govnih.gov For example, polar protic solvents like water can stabilize the more polar keto tautomers through hydrogen bonding. nih.gov In contrast, the enol form may be more stable in many organic solvents. nih.gov The proton-donating or accepting nature of the solvent plays a crucial role; a proton-donating solvent can form stabilizing intermolecular hydrogen bonds with the carbonyl group of a keto tautomer, thereby favoring that form. nih.gov

Computational chemistry provides tools to model these environmental effects. nuph.edu.uanih.gov The Polarizable Continuum Model (PCM) is a common method used to simulate the effects of a solvent on molecular structure and stability. nuph.edu.ua By incorporating these models into quantum-chemical calculations, researchers can predict how the relative energies of tautomers will change in different solvents. researchgate.net These calculations have confirmed that consideration of solvent effects is crucial for accurately predicting tautomeric preference, as the energetically favored tautomer in the gas phase may not be the most stable one in solution. researchgate.net The increase in solvent polarity generally enhances the electron-accepting or electron-donating ability of substituents on the quinoline ring, which can further influence tautomeric preferences. nih.gov

Computational Modeling of Tautomeric Transitions and Barrier Heights

Understanding the dynamics of tautomerism requires not only identifying the stable forms but also characterizing the transition between them. Computational modeling is an indispensable tool for investigating the mechanism of proton transfer and calculating the energy barriers that govern the rate of interconversion. nih.gov

The process involves mapping the potential energy surface (PES) for the tautomerization reaction. Using quantum-chemical methods like Density Functional Theory (DFT), the geometric structure of the transition state—the high-energy, fleeting arrangement of atoms at the peak of the reaction coordinate—can be calculated. nih.gov A key step in this process is to confirm that the calculated structure is a true transition state. This is achieved by performing a vibrational frequency analysis; a genuine transition state is characterized by the presence of one and only one imaginary frequency, which corresponds to the motion along the reaction path from one tautomer to the other. nih.gov

The energy difference between the stable tautomer (reactant) and the transition state structure is the activation energy, or barrier height. nih.gov This value is critical as it determines the kinetic feasibility of the tautomerization process under given conditions. For example, a study on a related aminopyridine derivative calculated a barrier of 44.81 kcal/mol for a proton transfer, indicating a significant energy requirement for that specific interconversion. nih.gov Recently, machine learning-based approaches have been developed that can predict transition state structures much more rapidly than traditional quantum chemistry techniques, offering a powerful tool for designing new catalysts and understanding complex reaction pathways. mit.edu

Table 1: Key Aspects of Computational Modeling of Tautomerism
Computational AspectDescriptionSignificanceExample Methodologies
Transition State (TS) GeometryCalculation of the highest energy structure along the reaction coordinate connecting two tautomers.Defines the molecular configuration at the point of no return for the interconversion.Density Functional Theory (DFT)
Vibrational AnalysisCalculation of vibrational frequencies of the optimized TS structure.Confirms the structure is a true transition state by identifying a single imaginary frequency. nih.govFrequency Calculation at the same level of theory
Barrier Height (Activation Energy)The energy difference between the stable tautomer and the transition state.Determines the kinetic rate of the tautomeric interconversion; a higher barrier means a slower reaction. nih.govSingle-point energy calculations with higher basis sets
Solvent ModelingIncorporation of solvent effects into the energy calculations.Provides a more realistic prediction of barrier heights in solution, as the solvent can stabilize or destabilize the transition state.Polarizable Continuum Model (PCM) nuph.edu.ua

Molecular Docking and Dynamics Simulations

Prediction of Ligand-Enzyme Interactions

Molecular docking is a powerful computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). researchgate.net For derivatives of 2,4-quinolinediol, this technique is instrumental in predicting their potential as enzyme inhibitors by modeling their interaction with the active site of a target enzyme. nih.govijprajournal.com

The process begins with three-dimensional structures of both the ligand and the target protein, the latter often obtained from crystallographic data in the Protein Data Bank (PDB). ijprajournal.com Using specialized software such as AutoDock or Glide, the ligand is placed into the binding site of the protein in a multitude of possible conformations and orientations. nih.govnih.gov The software then calculates a score for each pose, which estimates the strength of the interaction. nih.gov This allows researchers to identify the most likely binding mode of the ligand. researchgate.net

Docking studies on various quinoline derivatives have been used to predict interactions with a range of biological targets. ijprajournal.comaustinpublishinggroup.com For instance, quinoline compounds have been docked against the HIV reverse transcriptase enzyme (PDB: 4I2P) to evaluate their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Similarly, derivatives have been studied for their interaction with the CB1a protein (PDB ID: 2IGR) to assess their potential bioactivity. semanticscholar.org These predictions are the crucial first step in structure-based drug design, providing a rational basis for synthesizing and testing new compounds. austinpublishinggroup.com

Analysis of Binding Mechanisms and Affinities

Following the prediction of a binding pose, a detailed analysis is performed to understand the mechanism of interaction and to quantify the binding affinity. nih.gov This analysis reveals the specific molecular forces that hold the ligand in the enzyme's active site. Key interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net Visualization software is used to examine the docked complex and identify which amino acid residues of the protein are interacting with specific parts of the ligand. nih.gov

The strength of the predicted interaction is quantified as a binding affinity or docking score, typically expressed in kcal/mol. nih.gov A more negative score indicates a more favorable binding interaction and a higher predicted affinity. nih.gov For example, in a study of thiopyrano[2,3-b]quinoline derivatives docked against the CB1a protein, binding affinities ranged from -5.3 to -6.1 kcal/mol. nih.gov Another study on quinoline derivatives as NNRTIs found a compound with a docking score of -10.67 kcal/mol, which was superior to the scores of standard drugs like elvitegravir (B1684570) (-8.57) and rilpivirine (B1684574) (-8.56). nih.gov

This detailed analysis provides invaluable insights into the structure-activity relationship. nih.gov By understanding which chemical groups on the ligand are responsible for key interactions, chemists can rationally design new derivatives with improved affinity and selectivity for the target enzyme. researchgate.net The ultimate goal of these simulations is to develop a theoretical framework that can accurately determine a ligand's binding affinity, a crucial parameter in drug design. mdpi.com

Table 2: Examples of Molecular Docking Analyses of Quinoline Derivatives
Ligand ClassTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting Amino Acid ResiduesReference
Pyrimidine-containing quinolinesHIV Reverse Transcriptase (4I2P)up to -10.67LYS 101, ILE 180, LEU 100 nih.gov
Thiopyrano[2,3-b]quinolinesCB1a Protein (2IGR)-5.3 to -6.1PHE 15, ILE 8, LYS 7, VAL 14, TRP 12 nih.govsemanticscholar.org
2,4 Disubstituted quinolinesVarious antimicrobial/anticancer targetsNot specifiedInteraction enhanced by bulky aryl groups at positions 2 and 4. austinpublishinggroup.com
Quinoline derivativesAntimalarial targets (e.g., 3L4B)up to -6.3PHE 150, TYR 90, GLU 147, LYS 104 ijprajournal.com

Chemical Reactivity and Reaction Mechanisms

Types of Chemical Reactions

2,4-Quinolinediol is a versatile compound capable of undergoing a range of chemical reactions, including oxidation, reduction, and electrophilic substitution, making it a valuable precursor in organic synthesis. bloomtechz.com Its reactivity is enhanced by the hydroxyl groups, which can be functionalized to create a wide variety of derivatives. bloomtechz.combloomtechz.com

The oxidation of 2,4-Quinolinediol typically leads to the formation of quinoline-2,4-dione derivatives. This transformation involves the conversion of the hydroxyl groups into carbonyl groups. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can be employed to achieve this reaction. The resulting quinoline-2,4-diones are themselves important scaffolds in medicinal chemistry, known to exhibit a range of pharmacological properties, including antihypertensive effects. mdpi.com Enzymatic synthesis using laccase-mediated oxidation of quinoline (B57606) precursors has also been explored as a greener alternative, though yields have been reported as modest.

Table 1: Oxidation Reactions of 2,4-Quinolinediol

Oxidizing Agent Product Class Notes
Potassium Permanganate Quinoline-2,4-dione derivatives A common and strong oxidizing agent.
Chromium Trioxide Quinoline-2,4-dione derivatives Another standard reagent for this type of oxidation.

Reduction of the quinoline ring system in 2,4-Quinolinediol can produce various hydroquinoline derivatives. A significant reduction product is 1,2,3,4-tetrahydroquinoline (B108954), which involves the saturation of the pyridine (B92270) ring. researchgate.net This transformation can be accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. More advanced methods have utilized gold nanoparticles supported on titanium dioxide (Au/TiO₂) to catalyze the reduction of functionalized quinolines to their 1,2,3,4-tetrahydroquinoline counterparts using a hydrosilane/ethanol (B145695) system. researchgate.net This catalytic method involves the stereoselective addition of hydrides from the hydrosilane to positions C2 and C4, and protons from ethanol to C3 and the nitrogen atom. researchgate.net

Table 2: Reduction Reactions of 2,4-Quinolinediol

Reducing System Product Class Notes
Sodium Borohydride Hydroquinoline derivatives A common reagent for the reduction of quinolines.
Lithium Aluminum Hydride Hydroquinoline derivatives A powerful reducing agent often used for this purpose.

The quinoline ring system is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609), particularly in the pyridine ring, which is electron-deficient. reddit.com Consequently, electrophilic attack on an unsubstituted quinoline typically occurs on the electron-richer benzene ring, favoring positions 5 and 8. reddit.com However, the presence of the strongly activating hydroxyl groups at the C2 and C4 positions of 2,4-Quinolinediol alters this reactivity profile. These electron-donating groups increase the nucleophilicity of the heterocyclic ring, directing electrophiles to attack it rather than the benzenoid ring. imperial.ac.uk While specific studies on 2,4-quinolinediol are detailed, related structures like 4-hydroxy-2-quinolones undergo substitution at the C3 position. nih.gov

Role of Hydroxyl Groups in Reactivity

The hydroxyl groups at positions 2 and 4 are central to the chemical personality of 2,4-Quinolinediol. They not only enable the key reactions of oxidation and influence the regioselectivity of electrophilic substitution but also participate in crucial non-covalent interactions and chelation. mdpi.com

The hydroxyl groups of 2,4-Quinolinediol are capable of acting as both hydrogen bond donors and acceptors. bloomtechz.comnih.gov This allows the molecule to form intermolecular hydrogen bonds, which influences its physical properties, such as its high melting point (>300 °C) and its solubility in polar solvents. chemicalbook.com Intramolecular hydrogen bonding is also significant, particularly in the predominant 4-hydroxy-2(1H)-quinolone tautomer, where a strong hydrogen bond can form between the 4-hydroxyl group and the adjacent carbonyl oxygen at the C2 position. mdpi.com This intramolecular interaction can reduce the ability of the 4-OH group to participate in other reactions, such as scavenging free radicals. mdpi.com The capacity for hydrogen bonding is fundamental to the interaction of 2,4-quinolinediol derivatives with biological targets, such as enzymes and receptors.

The arrangement of the hydroxyl groups in 2,4-Quinolinediol, particularly in its tautomeric forms, provides effective sites for metal ion chelation. The hydroxyl groups at positions 2 and 4 can act as bidentate chelating ligands for various transition metals, including copper (Cu²⁺) and iron (Fe³⁺). While the metal chelating properties of the isomeric 8-hydroxyquinoline (B1678124) are more extensively studied, the 2,4-diol structure also possesses this capability. dovepress.comnih.gov This chelation can be crucial for the biological activity of its derivatives and enables applications in catalysis. The ability of similar compounds to bind metal ions is known to be involved in their mechanisms of action for various therapeutic effects. dovepress.com

Table 3: Potential Metal Ion Chelation by 2,4-Quinolinediol

Metal Ion Potential Application/Observation Reference
Copper (Cu²⁺) Applications in catalysis.

Table 4: List of Chemical Compounds

Compound Name
2,4-Quinolinediol
2,4-dihydroxyquinoline
4-hydroxy-2(1H)-quinolone
2-hydroxy-4(1H)-quinolone
Quinoline-2,4-dione
Potassium Permanganate
Chromium Trioxide
1,2,3,4-tetrahydroquinoline
Sodium Borohydride
Lithium Aluminum Hydride
Titanium Dioxide
Benzene
Pyridine
Copper
Iron

Mechanistic Insights into Reaction Pathways

The reaction pathways involving 2,4-quinolinediol are diverse, reflecting the compound's structural complexity and the presence of multiple reactive sites. bloomtechz.com Mechanistic studies have shed light on the intermediates, transition states, and driving forces that govern its transformations.

A fundamental aspect of 2,4-quinolinediol's reactivity is its existence as a mixture of tautomers, primarily the 4-hydroxyquinolin-2(1H)-one (keto) form and the this compound (enol) form. nist.govhmdb.caresearchgate.net Quantum chemical calculations and spectroscopic data have shown that the keto tautomer, 4-methylquinolin-2-one (MQO), is generally more stable. researchgate.net This tautomeric equilibrium is crucial as it dictates the nucleophilic sites available for reaction. The enol form can react at the oxygen atoms, while the keto form can react at the nitrogen or the oxygen of the carbonyl group.

In enzymatic pathways, such as those catalyzed by quinolone synthase (QNS), the mechanism involves a series of controlled steps. For instance, the biosynthesis of 4-hydroxy-1-methyl-2-quinolone (B592664) from N-methylanthraniloyl-CoA and malonyl-CoA proceeds through a single-step condensation reaction. nih.gov Computational studies suggest a concerted process where a ketide unit from malonyl-CoA inserts between a cysteine sulfur of the enzyme and the carbonyl carbon of the substrate-enzyme complex. nih.gov This is followed by a reverse substitution where the substrate's amine group induces ring closure to form the quinolone product. nih.gov The enzyme's active site plays a critical role in stabilizing the transition state and ensuring the selectivity of the reaction. nih.gov

The mechanism of electrophilic substitution, such as halogenation, on the quinoline ring has also been investigated. For the halogenation of 8-amidoquinolines, a single-electron transfer (SET) process has been proposed. researchgate.net In other cases, particularly for activating the aromatic ring, the reaction requires a Lewis acid catalyst to polarize the halogen-halogen bond, creating a stronger electrophile. mt.com For remote C-H halogenation at the C5 position, metal-free protocols using reagents like trihaloisocyanuric acid proceed under mild conditions, highlighting alternative, non-classical pathways. rsc.org The reaction mechanism for the hydroxylation of the quinoline ring by hydroxyl radicals involves the initial addition of the OH radical to various positions on the aromatic rings, forming OH adducts. The subsequent chemistry of these adducts determines the final distribution of hydroxylated products. nih.gov

Palladium-catalyzed cross-coupling reactions on halogenated quinoline derivatives also offer mechanistic insights relevant to 2,4-quinolinediol's reactivity. In the Sonogashira coupling of 2,4-dichloroquinoline, the reaction proceeds regioselectively at the C2 position. nih.gov The proposed mechanism involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond at the C2 position, which is more susceptible to this reaction than the C4-Cl bond due to the electron-withdrawing effect of the adjacent nitrogen atom. Coordination of the quinoline nitrogen to the palladium center further directs this selectivity. nih.gov


Table 1: Mechanistic Details of Key Reaction Pathways

Reaction TypeProposed MechanismKey Intermediates/Transition StatesInfluencing FactorsSource(s)
Enzymatic Synthesis Concerted ketide insertion and reverse substitutionSubstrate-enzyme complex, transition state stabilized by the enzyme active siteEnzyme active site architecture nih.gov
Alkylation Knoevenagel condensation followed by Hantzsch ester-mediated reductionKnoevenagel adduct, dihydropyridine (B1217469) intermediateAldehyde structure, reaction conditions nih.gov
Halogenation Electrophilic substitution / Single-Electron Transfer (SET)Halonium ion, radical cationsLewis acid catalysts, directing groups, radical initiators researchgate.netmt.com
Pd-Catalyzed Coupling Oxidative addition, transmetalation, reductive eliminationAryl-palladium complexLigands, solvent, electronic properties of the quinoline ring nih.gov
Hydroxylation Radical additionOH adductsPresence of oxidants nih.gov

Structure-Reactivity Relationships

The reactivity of 2,4-quinolinediol is intrinsically linked to its molecular structure. The interplay between its tautomeric forms, the electronic properties of the heterocyclic ring system, and the influence of substituents dictates the course and outcome of its chemical reactions.

The most significant structure-reactivity feature is the keto-enol tautomerism between this compound and 4-hydroxyquinolin-2(1H)-one. researchgate.net The predominance of the keto form makes the nitrogen atom at position 1 and the oxygen atom at C4 potential sites for nucleophilic attack in reactions like alkylation. However, the presence of the enol tautomer allows for O-alkylation at C2 and C4. The regioselectivity of such reactions is highly dependent on the reaction conditions and the nature of the electrophile. For example, the one-pot reductive alkylation with aldehydes occurs specifically at the C3 position, which is activated by the two adjacent carbonyl/enol groups. nih.gov

The electronic landscape of the quinoline ring plays a crucial role in determining regioselectivity. The nitrogen atom is electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic attack compared to the benzene ring, but it activates the ring towards nucleophilic substitution, particularly at positions 2 and 4. This is clearly demonstrated in the reactivity of 2,4-dichloroquinoline, a derivative of 2,4-quinolinediol. The chloro group at C2 is more readily displaced by nucleophiles than the one at C4. nih.gov This enhanced reactivity is attributed to the greater influence of the electronegative nitrogen on the adjacent C2 position (the azomethine carbon), making it more susceptible to oxidative addition by a palladium catalyst in cross-coupling reactions. nih.gov

Substituents on the quinoline ring can significantly modify its reactivity. Electron-donating groups on the carbocyclic (benzene) ring can increase the electron density, facilitating electrophilic substitution, while electron-withdrawing groups have the opposite effect. The position of the substituent is also critical. For instance, an 8-amido group can direct electrophilic halogenation specifically to the C5 position, even though this position is sterically hindered. researchgate.netrsc.org This demonstrates the powerful directing effect of certain functional groups, which can override the inherent electronic preferences of the quinoline system.

In the context of radical reactions, such as hydroxylation initiated by OH radicals, the final product distribution reveals the relative reactivity of different sites on the quinoline core. Studies have shown that hydroxylation occurs at all carbon positions except C2, indicating a complex interplay of electronic and steric factors that guide the initial radical attack. nih.gov The presence of an oxidant can alter the distribution of these hydroxylated products, suggesting that the fate of the intermediate OH-adducts is sensitive to the chemical environment. nih.gov


Biological Activities and Molecular Mechanisms

General Biological Significance of Quinolones

Quinolones are a major class of synthetic heterocyclic compounds that have become a cornerstone in medicinal chemistry. mdpi.com Their versatile bicyclic structure serves as a privileged scaffold, enabling the development of numerous derivatives with a vast spectrum of pharmacological effects. mdpi.comresearchgate.net The journey of quinolones began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine (B1663885) synthesis, which was initially used to treat urinary tract infections. nih.govedwiserinternational.comrjptonline.org Since then, extensive research has led to thousands of synthesized analogs, including the widely recognized fluoroquinolones, which exhibit improved potency and a broader range of activity. rjptonline.orgmtu.edu.iq

The biological significance of the quinolone family is exceptionally broad, extending far beyond its initial antibacterial applications. mdpi.com Quinolone derivatives have been extensively investigated and developed as therapeutic agents for a wide array of diseases. chim.it Their reported biological activities include antibacterial, antifungal, anticancer, antimalarial, antiviral (including anti-HIV), and antitubercular properties. mdpi.comresearchgate.netchim.itrsc.org Furthermore, research has demonstrated their potential in treating and managing various chronic and acute conditions, including neurodegenerative diseases, inflammation, and immunomodulation. chim.itslideshare.net This wide-ranging therapeutic potential underscores the importance of the quinolone framework as a preferred pharmacophore in the ongoing search for new and effective drug candidates. mdpi.com

Antimicrobial Activities

The quinolone scaffold is renowned for its antimicrobial properties, and 2,4-Quinolinediol, as part of this class, is associated with these biological effects. Research indicates that the compound and its derivatives show activity against various microbial pathogens.

Research has indicated that 2,4-Quinolinediol exhibits significant antimicrobial activity against various bacterial strains. The broader quinolone class, which includes 2,4-Quinolinediol, is known for its potent bactericidal effects against both Gram-positive and Gram-negative bacteria. nih.govedwiserinternational.com The efficacy of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent required to inhibit the visible growth of a microorganism.

While specific MIC values for 2,4-Quinolinediol are not extensively detailed in the provided context, studies on related quinoline-2-one derivatives demonstrate the antibacterial potential of this structural class against multidrug-resistant pathogens. For instance, certain derivatives have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), and Methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov The activity of these derivatives highlights the potential of the core quinoline (B57606) structure in combating challenging bacterial infections.

Interactive Table: MIC of Selected Quinolone-2-one Derivatives Against Gram-Positive Bacteria nih.gov

CompoundSubstituentsMIC (μg/mL) vs. MRSAMIC (μg/mL) vs. MRSEMIC (μg/mL) vs. VRE
Compound 6cR¹ = Cl, R² = H0.752.500.75
Compound 6lR¹ = Cl, R² = Cl1.503.01.50
Compound 6oR¹ = Cl, R² = Br2.505.02.50
Daptomycin (Standard)N/A0.501.00.50

The quinoline nucleus is a versatile scaffold that has been modified to produce compounds with significant antifungal properties. nih.gov Derivatives of 2,4-Quinolinediol are among those explored for their potential as antifungal agents. Studies have demonstrated that various quinoline derivatives exhibit efficacy against a range of fungal pathogens, including yeasts like Candida spp. and filamentous fungi responsible for dermatophytosis. nih.govoup.com

The antifungal activity of these derivatives can be selective. For example, in one study, certain quinoline derivatives showed activity primarily against yeast strains, while others were effective only against filamentous fungi. nih.gov The MIC values for some 8-hydroxyquinoline (B1678124) derivatives have been determined against various Candida and dermatophyte species, showing a wide range of potency depending on the specific chemical modifications to the quinoline ring. oup.com For instance, the compound clioquinol (B1669181) (an 8-hydroxyquinoline derivative) showed MIC values ranging from 0.031 to 2 μg/mL against all tested fungal isolates. oup.com The fungicidal or fungistatic nature of these compounds can also vary depending on the target organism. oup.com

Interactive Table: Antifungal Activity of an 8-Hydroxyquinoline Derivative (Clioquinol) oup.com

Fungal GroupNumber of IsolatesMIC Range (μg/mL)
Candida spp.520.031–2
Dermatophytes210.031–2

The primary mechanism of antibacterial action for the quinolone class of antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. mdpi.comnih.govnih.gov These type II topoisomerases are crucial for bacterial DNA replication, repair, and recombination. microbiologyresearch.orgstudysmarter.co.uk Quinolones stabilize the complex formed between these enzymes and the bacterial DNA, which leads to the formation of double-strand DNA breaks. mdpi.com This action effectively blocks DNA replication and transcription, ultimately resulting in bacterial cell death. mdpi.comnih.gov This conversion of essential enzymes into cellular toxins is why quinolones are often referred to as topoisomerase poisons. nih.govnih.gov

In the context of antifungal activity, the mechanisms of quinoline derivatives can differ. Preliminary studies on certain antifungal quinoline analogs suggest that their mode of action may involve the disruption of fungal cell membrane integrity. nih.govacs.org This disruption can lead to an increase in membrane permeability and the subsequent leakage of vital cellular contents, causing fungal cell death. nih.govacs.org The hydroxyl groups present in compounds like 2,4-Quinolinediol are crucial for interactions with biological targets, often facilitating hydrogen bonding that influences biological pathways.

Anticancer Properties

The quinoline scaffold is a key structural motif in the development of novel anticancer agents, with derivatives demonstrating a variety of mechanisms to inhibit tumor growth. arabjchem.orgnih.gov

2,4-Quinolinediol has shown promising results in anticancer research. In vitro studies have demonstrated its ability to interact with cellular targets in cancer cells, leading to a reduction in proliferation rates and the induction of apoptosis (programmed cell death). This pro-apoptotic activity is a hallmark of many chemotherapeutic agents.

Interaction with Cellular Targets in Cancer Cells

In the context of oncology, 2,4-Quinolinediol has demonstrated promising activity against various cancer cell lines. mdpi.com The anticancer effects are attributed to its ability to interact with specific cellular targets, thereby inducing apoptosis and curtailing cell proliferation. mdpi.com The structural characteristics of 2,4-Quinolinediol, particularly its dual hydroxyl groups, are believed to be pivotal in these interactions. mdpi.com

Derivatives of 2,4-Quinolinediol have shown selectivity in binding to the estrogen receptor beta, a key player in the development and function of the mammalian reproductive system. mdpi.com Furthermore, quinoline derivatives have been found to downregulate the expression of Lumican, a protein overexpressed in many cancers and implicated in tumor progression. nih.gov Other studies on related quinazoline (B50416) derivatives suggest a multi-faceted approach to cancer treatment, potentially involving the stabilization of G-quadruplex structures in the promoter region of oncogenes like c-myc. nih.gov This stabilization can lead to the downregulation of nucleolin expression and a subsequent reduction in ribosomal RNA synthesis, ultimately triggering p53 activation and apoptosis in cancer cells. nih.gov

The interaction of quinoline derivatives with DNA is another avenue of their anticancer activity. Some derivatives have been shown to bind to DNA through intercalation and groove binding. rsc.org This interaction can disrupt DNA replication and transcription, contributing to the cytotoxic effects on cancer cells.

Enzyme Inhibition in Cancer Cell Proliferation

A significant facet of the anticancer activity of quinoline derivatives, including 2,4-Quinolinediol, is their ability to inhibit key enzymes involved in cancer cell proliferation.

One of the primary enzymatic targets is DNA topoisomerase . These enzymes are crucial for resolving DNA topological problems during replication, transcription, and repair. explorationpub.com Certain quinoline derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase IIα. nih.govmdpi.com By stabilizing the topoisomerase-DNA cleavage complex, these compounds introduce DNA strand breaks, which can trigger apoptosis. explorationpub.comcytoskeleton.com

Another critical enzyme system targeted by quinoline derivatives is DNA methyltransferases (DNMTs) . nih.govnih.gov Aberrant DNA methylation is a hallmark of cancer, often leading to the silencing of tumor suppressor genes. cytoskeleton.comrsc.org Some novel quinoline compounds have been shown to act as inhibitors and even degraders of DNMTs, particularly DNMT3A. nih.govnih.gov This inhibition can lead to the re-expression of silenced tumor suppressor genes, thereby arresting cell growth. nih.gov

Furthermore, the metabolic enzyme pyruvate kinase M2 (PKM2) , which is highly expressed in many tumors and plays a critical role in cancer metabolism, has been identified as a target for quinoline sulfonamide derivatives. nih.gov Inhibition of PKM2 can disrupt the metabolic adaptations of cancer cells, leading to reduced viability. nih.gov

Enzyme Target Effect of Inhibition Relevant Quinoline Derivatives
DNA Topoisomerase I/IIαInduction of DNA strand breaks, apoptosisPyrazolo[4,3-f]quinolines, 2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-8-amines nih.govmdpi.com
DNA Methyltransferases (DNMTs)Re-expression of tumor suppressor genes, cell growth arrestNovel quinoline analogues nih.govnih.gov
Pyruvate Kinase M2 (PKM2)Disruption of cancer cell metabolism, reduced cell viabilityQuinoline-8-sulfonamides nih.gov
RNA Polymerase IDownregulation of ribosomal RNA synthesis, p53 activation, apoptosis2,4-disubstituted quinazoline derivatives nih.gov

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including mitosis. Consequently, they represent a key target for anticancer therapies. mdpi.com A number of quinoline and quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization. mdpi.com These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, disrupting the formation of the mitotic spindle. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

While direct studies on 2,4-Quinolinediol's effect on tubulin polymerization are not extensively reported, the consistent findings with structurally related compounds suggest that this is a plausible mechanism contributing to its anticancer profile. For instance, novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have demonstrated strong inhibition of tubulin assembly. mdpi.com Similarly, 2,4-disubstituted quinazoline derivatives have been shown to be highly active as inducers of tubulin polymerization.

Compound Class Effect on Tubulin Consequence
Quinoline sulfonamide derivativesInhibition of tubulin polymerizationMitotic arrest, apoptosis mdpi.com
2,4-disubstituted quinazoline derivativesInduction of tubulin polymerizationG2/M phase cell cycle arrest, apoptosis

Anti-inflammatory Properties

2,4-Quinolinediol is recognized for its anti-inflammatory properties. The mechanism underlying this activity for many quinoline derivatives involves the inhibition of key inflammatory enzymes. One such enzyme is cyclooxygenase-2 (COX-2) , which is responsible for the production of prostaglandins, key mediators of inflammation. Certain quinoline derivatives have been shown to be potent and selective inhibitors of COX-2. nih.govnih.gov For example, the quinoline compound 83b has been found to inhibit cancer growth by downregulating both COX-2 and prostaglandin (B15479496) E2 (PGE2). nih.gov This suggests that the anti-inflammatory effects of 2,4-Quinolinediol may be, at least in part, attributable to the inhibition of the COX-2 pathway.

Furthermore, some quinoline hybrids have been designed as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX), another enzyme involved in the inflammatory cascade. This dual inhibition can lead to a more comprehensive suppression of the inflammatory response.

Antioxidant Properties

2,4-Quinolinediol possesses notable antioxidant properties. This activity is crucial in mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases. The antioxidant mechanism of quinoline derivatives is multifaceted and includes the scavenging of free radicals and the reduction of lipid peroxidation.

The presence of hydroxyl groups on the quinoline ring is thought to contribute significantly to its antioxidant capacity, enabling the donation of hydrogen atoms to neutralize free radicals.

Neuroprotective Strategies and NMDA Receptor Antagonism

A significant finding in the neuropharmacological profile of 2,4-Quinolinediol is its action as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. mdpi.com Specifically, it acts at the strychnine-insensitive glycine (B1666218) binding site, which is a co-agonist site essential for receptor activation. nih.gov By binding to this site, 2,4-Quinolinediol and related quinoline derivatives can inhibit the action of glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system. mdpi.com

Overactivation of NMDA receptors is a key mechanism of excitotoxicity, a process that leads to neuronal damage and death in various neurological disorders. Therefore, the antagonism of these receptors by 2,4-Quinolinediol presents a promising strategy for neuroprotection. mdpi.com Studies have shown that antagonists of the glycine/NMDA receptor can be potent anticonvulsants and may offer a therapeutic avenue for conditions like epilepsy without the adverse side effects associated with other classes of NMDA receptor antagonists.

Receptor/Site Mechanism of Action Potential Therapeutic Implication
NMDA Receptor (Glycine Site)Antagonism, inhibition of glutamate actionNeuroprotection, anticonvulsant activity mdpi.com

Other Biological Activities

Beyond its direct therapeutic properties, 2,4-Quinolinediol serves as a valuable precursor in the synthesis of other biologically active molecules. Its chemical structure is amenable to various modifications, making it a versatile scaffold in drug discovery programs. mdpi.com For instance, alkylated derivatives of 2,4-quinolinediol have been synthesized and evaluated for their anti-HIV potential.

The compound has also been identified as a primary metabolite, indicating its involvement in biological pathways. Furthermore, in the industrial realm, 2,4-Quinolinediol is utilized in the production of azo dyes. mdpi.com

Estrogen Receptor Beta Binding

The estrogen receptors, ERα and ERβ, are crucial targets in the treatment of cancers dependent on estrogen. nih.gov While ERα activation is linked to cell proliferation, ERβ activation tends to promote apoptosis. nih.gov This has led to the development of ligands with selectivity for ERβ. nih.govmdpi.com

Research into 2-phenylquinoline (B181262) derivatives has identified compounds with high affinity and significant selectivity for ERβ. researchgate.net For instance, certain 2-phenylquinoline analogues demonstrated binding affinities in the nanomolar range (3-5 nM) and up to 83-fold selectivity for ERβ over ERα. researchgate.net Similarly, a radiolabeled ligand, 2-¹⁸F-fluoro-6-(6-hydroxynaphthalen-2-yl)pyridin-3-ol (¹⁸F-FHNP), showed a 3.5 times higher affinity for ERβ. nih.gov Botanical estrogens also show a preference for ERβ, which is thought to be related to the binding of coactivators to the receptor-ligand complex. nih.gov Although 2,4-quinolinediol itself is a foundational structure, specific studies focusing solely on its direct binding affinity to ERβ are less common than those on its more complex derivatives. However, the broader class of quinoline-based molecules shows promise as ERβ-selective modulators. mdpi.comresearchgate.net

Potential as Enzyme Inhibitors

Derivatives of 2,4-quinolinediol have been investigated as inhibitors of several key enzymes involved in metabolic and neurological pathways.

α-Glucosidase and α-Amylase Inhibition

α-Glucosidase and α-amylase are critical enzymes in carbohydrate digestion; their inhibition can help manage postprandial hyperglycemia. mdpi.comnih.govnih.gov 2,4-Quinolinediol has been identified as a compound with known anti-inflammatory, antioxidant, and anticancer properties, while the related 2-hydroxyquinoline (B72897) has shown antidiabetic effects by inhibiting α-glucosidase and α-amylase. researchgate.netresearchgate.net

Studies on various quinoline derivatives have demonstrated significant inhibitory potential. For example, a series of quinoline-1,3,4-oxadiazole hybrids showed potent α-glucosidase inhibition, with some compounds exhibiting stronger activity than the reference drug, acarbose. nih.gov Kinetic studies revealed a non-competitive mode of inhibition, suggesting the compounds bind to an allosteric site on the enzyme. nih.gov Another study on quinoline-linked benzothiazole (B30560) hybrids also identified compounds with remarkable α-glucosidase inhibitory activity, again surpassing acarbose. researchgate.net

Interactive Table: α-Glucosidase and α-Amylase Inhibition by Quinoline Derivatives

Compound ClassTarget EnzymeIC50 Value (µM)Reference CompoundReference IC50 (µM)Source
2-Hydroxyquinolineα-Glucosidase64.4 (µg/mL)-- researchgate.net
2-Hydroxyquinolineα-Amylase130.5 (µg/mL)-- researchgate.net
2-Methyl-8-hydroxyquinolineα-Glucosidase90.7 (µg/mL)-- researchgate.net
2-Methyl-8-hydroxyquinolineα-Amylase215.4 (µg/mL)-- researchgate.net
Quinoline-1,3,4-oxadiazole hybrid (4i)α-Glucosidase15.85Acarbose17.85 nih.gov
Quinoline-benzothiazole hybrid (8h)α-Glucosidase38.2 ± 0.3Acarbose750.0 ± 2.0 researchgate.net
Quinoline-triazole hybrid (11d)α-Amylase0.80 ± 0.05Acarbose10.30 ± 0.20 nih.gov
Quinoline-triazole hybrid (8d)α-Glucosidase1.20 ± 0.10Acarbose9.80 ± 0.20 nih.gov

Note: IC50 values are a measure of inhibitory concentration. A lower value indicates higher potency.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of neurological disorders. nih.gov A series of 3,4-dihydro-2(1H)-quinolinone derivatives have been shown to be highly potent and selective inhibitors of MAO-B. nih.gov For instance, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone was found to be a particularly potent MAO-B inhibitor with an IC50 value of 2.9 nM and a 2750-fold selectivity over MAO-A. nih.gov The binding of these inhibitors is primarily driven by hydrophobic interactions within the enzyme's recognition site. nih.gov

Functional Group Impact on Bioactivity

The biological activity of 2,4-quinolinediol derivatives can be significantly altered by modifying their functional groups. reachemchemicals.comresearchgate.net These modifications influence the molecule's interaction with biological targets, its solubility, and its metabolic stability. reachemchemicals.com

Role of Hydroxyl Groups in Enzyme Inhibition and Antioxidant Activities

Hydroxyl (-OH) groups are crucial for the biological activity of many quinolinone derivatives. mdpi.com The presence and position of hydroxyl groups can significantly influence a compound's antioxidant and enzyme-inhibiting properties. mdpi.com For example, the antioxidant activity of certain quinolinone carboxamides is critically dependent on a hydroxyl group; its replacement with a methyl or fluoro substituent leads to inactive or very weak compounds. mdpi.com The position of the hydroxyl group is also important, as shifting it can alter the molecule's ability to interact with radicals. mdpi.com In some 8-hydroxyquinoline derivatives, an increase in the number of hydroxyl groups was found to enhance inhibitory activity. nih.gov

Effects of Halogenation (e.g., Chlorine Substitution)

The introduction of halogen atoms, such as chlorine, into the quinoline structure can have a profound effect on bioactivity. nih.govmdpi.com Halogenation can increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes. nih.gov Structure-activity relationship studies have revealed that 6-chloro analogues of some pyrano[3,2-h]quinolone derivatives were the most active in terms of anticancer activity. nih.gov In another study, the presence of a bromine atom on a benzyloxy substituent at the C7 position of a 3,4-dihydro-2(1H)-quinolinone scaffold resulted in a highly potent MAO-B inhibitor. nih.gov The presence of a bromine or chlorine atom on the phenyl ring of certain quinoline derivatives also conferred high activity against Staphylococcus epidermidis. nih.gov

Influence of Alkyl and Sulfur Chain Modifications

Modifications involving alkyl and sulfur-containing chains also play a significant role in determining the bioactivity of quinoline derivatives. mdpi.comresearchgate.net For example, replacing an N-methyl substituent with an N-phenyl group on a quinolinone carboxamide resulted in a weaker antioxidant. mdpi.com In a series of MAO-B inhibitors, a benzyloxy substituent at the C7 position was found to be more favorable for potent inhibition than phenylethoxy or phenylpropoxy groups. nih.gov Furthermore, the introduction of a thiomethylacetamide-quinoline linked to a diphenyl-imidazole created highly potent α-glucosidase inhibitors. nih.gov

Mechanism of Action Studies

The mechanisms through which quinoline-based compounds exert their effects are diverse and depend on their specific structure and the biological target.

For fluoroquinolone antibacterial agents, the primary mechanism of action is the inhibition of bacterial DNA synthesis by disrupting the enzymes DNA gyrase and topoisomerase IV. nih.govnih.gov These drugs stabilize the complex between the enzyme and DNA, leading to the formation of permanent chromosomal breaks and ultimately bacterial cell death. nih.gov

In the context of cancer, quinolin-4-ones have been shown to inhibit various proteins and enzymes crucial for cancer cell growth, such as topoisomerase II, protein kinases, and phosphoinositide 3-kinases (PI3K). nih.gov This inhibition can lead to apoptosis and cell cycle arrest. nih.gov Some derivatives also act as potent inhibitors of tubulin polymerization. nih.gov

For enzyme inhibition, the mechanism can be competitive, non-competitive, or mixed. For example, several potent quinoline-based α-glucosidase inhibitors have been identified as non-competitive inhibitors. nih.govresearchgate.net This indicates that they bind to an allosteric site on the enzyme, a location other than the active site, to exert their inhibitory effect. nih.gov For MAO inhibitors, computational docking studies have shown that binding is often stabilized by hydrophobic interactions and hydrogen bonds within the enzyme's active site cavity. nih.gov

Molecular Target Interactions

Research has identified several molecular targets with which 2,4-Quinolinediol and its derivatives interact, underscoring their potential in therapeutic applications. The core quinoline structure serves as a versatile scaffold for designing molecules that can bind to a variety of biological macromolecules.

Derivatives of 2,4-Quinolinediol have demonstrated selectivity in binding to the estrogen receptor beta, a key player in the function of the mammalian reproductive system. Furthermore, the compound can function as an antagonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which suggests a potential role in modulating neuronal excitability.

Broader studies on quinoline-based compounds have revealed a wide array of molecular targets. These include enzymes critical to DNA replication and integrity, such as topoisomerase and DNA methyltransferases. nih.govnih.gov For instance, certain quinoline analogs can intercalate into DNA, leading to the inhibition of DNA methyltransferases like human DNMT1. nih.gov Other targeted enzymes and proteins include tyrosine kinases, heat shock protein 90 (Hsp90), histone deacetylases (HDACs), and tubulin, all of which are significant in cancer progression. nih.gov Additionally, substituted quinolines have been identified as noncovalent inhibitors of the human proteasome. nih.gov

Table 1: Summary of Molecular Target Interactions of Quinoline Derivatives

Compound Class Molecular Target Mode of Interaction Reference
2,4-Quinolinediol Derivatives Estrogen Receptor Beta Selective Binding
2,4-Quinolinediol NMDA Receptor (Glycine Site) Antagonist
Quinoline Analogs DNA Methyltransferases (e.g., DNMT1) DNA Intercalation nih.gov
Quinoline Derivatives Topoisomerase, Tyrosine Kinases, Hsp90, HDACs, Tubulin Inhibition nih.gov
Substituted Quinolines Human Proteasome Noncovalent Inhibition nih.gov
4-Aminoquinoline (B48711) Analogs DNA Methyltransferase 1 (DNMT1) Competitive with DNA, Non-competitive with AdoMet nih.gov

Influence on Biological Pathways

The interaction of 2,4-Quinolinediol and its derivatives with molecular targets directly influences various biological pathways, many of which are implicated in disease processes.

By inhibiting DNA methyltransferases, quinoline-based compounds can induce DNA hypomethylation. nih.gov This is a crucial epigenetic modification that can reactivate tumor suppressor genes, making it a key strategy in cancer therapy. nih.gov Some quinoline analogs have also been shown to trigger a DNA damage response through the activation of the p53 pathway in cancer cells. nih.gov

The inhibition of the proteasome by certain quinoline derivatives can disrupt the degradation of proteins, affecting multiple signaling pathways. nih.gov A notable example is the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancers. nih.gov Inhibition of the proteasome prevents the degradation of IκB, an inhibitory protein, which in turn sequesters NF-κB in the cytoplasm and blocks its pro-survival signaling. nih.gov

Table 2: Influence of Quinoline Derivatives on Biological Pathways

Molecular Interaction Affected Biological Pathway Consequence Reference
Inhibition of DNA Methyltransferases Epigenetic Regulation / DNA Methylation DNA Hypomethylation, Potential reactivation of tumor suppressor genes nih.gov
DNA Damage p53 Pathway Activation of p53-mediated apoptosis nih.gov
Inhibition of Proteasome NF-κB Signaling Pathway Inhibition of pro-inflammatory and anti-apoptotic signaling nih.gov

Enzyme Inhibition Mechanisms (Competitive, Non-competitive, Mixed-type, Uncompetitive)

Enzyme inhibition is a primary mechanism through which 2,4-Quinolinediol and its derivatives exert their biological effects. The nature of this inhibition can be categorized into several types, each with a distinct kinetic profile.

Competitive Inhibition: In this mode, the inhibitor molecule resembles the substrate and competes for the same active site on the enzyme. libretexts.orgalliedacademies.org The inhibition can be overcome by increasing the substrate concentration. alliedacademies.org Studies on 4-aminoquinoline-based inhibitors of DNA methyltransferase 1 (DNMT1), such as SGI-1027, have shown that they act as competitive inhibitors with respect to the DNA substrate. nih.gov These compounds interact with DNA, suggesting they inhibit DNMTs by binding to the DNA duplex. nih.gov

Non-competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site distinct from the active site, known as an allosteric site. jackwestin.com This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. libretexts.orgjackwestin.com Increasing substrate concentration does not reverse this type of inhibition. libretexts.org Kinetic studies of certain quinoline-based α-glucosidase inhibitors have demonstrated a non-competitive mechanism of inhibition. nih.gov Similarly, 4-aminoquinoline inhibitors of DNMT1 were found to be non-competitive with the methyl donor cofactor, S-adenosyl-l-methionine (AdoMet). nih.gov Some substituted quinolines also act as non-competitive inhibitors of the human proteasome. nih.gov

Mixed-type Inhibition: This form of inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. jackwestin.comwikipedia.org The inhibitor typically has a different affinity for the free enzyme versus the enzyme-substrate complex. wikipedia.org This results in effects on both the Vmax (maximum reaction velocity) and the Km (Michaelis constant). wikipedia.org A study involving a synthetic heterodimer containing a quinoline structure found it to be a mixed-type inhibitor of both eel acetylcholinesterase (eeAChE) and equine butyrylcholinesterase (eqBuChE). taylorandfrancis.com

Uncompetitive Inhibition: An uncompetitive inhibitor binds exclusively to the enzyme-substrate (ES) complex, at a site other than the active site. libretexts.orgjackwestin.comyoutube.com This type of inhibition is most effective at high substrate concentrations, where more ES complex is present. libretexts.orgyoutube.com It leads to a decrease in both Vmax and Km. libretexts.org While a key mechanism, specific examples directly linking 2,4-Quinolinediol or its immediate derivatives to a purely uncompetitive inhibition model are less commonly reported in the reviewed literature.

Table 3: Enzyme Inhibition Mechanisms of Quinoline Derivatives

Inhibition Type Description Example with Quinoline Derivatives Reference
Competitive Inhibitor binds to the active site, competing with the substrate. 4-Aminoquinoline analogs are competitive inhibitors of DNMT1 with respect to the DNA substrate. nih.gov
Non-competitive Inhibitor binds to an allosteric site, affecting catalysis regardless of substrate binding. Quinoline-based α-glucosidase inhibitors; 4-Aminoquinoline analogs are non-competitive with AdoMet for DNMT1; Substituted quinolines inhibit the human proteasome. nih.govnih.govnih.gov
Mixed-type Inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site. A quinoline-containing heterodimer acts as a mixed inhibitor of acetylcholinesterase and butyrylcholinesterase. taylorandfrancis.com
Uncompetitive Inhibitor binds only to the enzyme-substrate complex. No specific examples found for 2,4-Quinolinediol in the provided search results.

Applications in Advanced Chemical Synthesis and Materials Science

Precursor in Synthetic Pathways for Complex Molecules

2,4-Quinolinediol serves as a fundamental precursor in the multi-step synthesis of intricate molecular architectures. Its tautomeric equilibrium with 4-hydroxy-2-quinolone is a key feature that chemists exploit in synthetic strategies.

2,4-Quinolinediol, often in its 4-hydroxy-2-quinolone tautomeric form, is a recognized precursor in the biosynthesis and chemical synthesis of furoquinoline alkaloids. colab.ws These natural products are noted for their diverse pharmacological properties. mdpi.com The synthesis of the furoquinoline ring system generally involves the generation of a furan (B31954) ring fused to the quinoline (B57606) core, a process that can originate from 2,4-quinolinediol. mdpi.com

The pathway to furoquinoline alkaloids like dictamnine (B190991) initiates after the formation of the 2,4-dihydroxyquinoline structure. mdpi.com A key subsequent step is the attachment of a dimethylallyl group to the C-3 position of the quinoline ring. mdpi.com More complex synthetic routes have been developed for furoquinoline alkaloids such as dictamnine, γ-fagarine, and skimmianine, starting from derivatives of 2,4-quinolinediol, like 2,4-dimethoxyquinolines or 4-methoxy-3-(3-methylbut-2-enyl)-2-quinolones. rsc.orgresearchgate.net These syntheses can involve steps like ozonolysis or reaction with osmium tetroxide–periodate, followed by cyclization to form the final furoquinoline structure, achieving yields between 48% and 66%. rsc.org

The quinoline structure itself is a cornerstone in the synthesis of complex molecules, and 2,4-quinolinediol provides a functionalized version of this important scaffold. bloomtechz.comnumberanalytics.com Heterocyclic compounds are the largest and most varied family of organic molecules used in synthesis, forming the basis for countless materials and biologically active compounds. ossila.com

The reactivity of the 2,4-quinolinediol molecule, including its ability to undergo reactions at its hydroxyl groups and on the aromatic ring, allows it to serve as a versatile building block. bloomtechz.com It is used as a starting material for constructing more complex heterocyclic systems, enabling the synthesis of a broad spectrum of organic compounds beyond alkaloids. bloomtechz.comnih.gov

Role in Pharmaceutical Synthesis

The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry because it is found in a multitude of compounds with a wide range of pharmacological activities. nih.gov 2,4-Quinolinediol, as a derivative of quinoline, plays a significant role in the synthesis of new pharmaceutical agents. bloomtechz.com

2,4-Quinolinediol functions as a key intermediate in the synthesis of various bioactive molecules. bloomtechz.com Its structure is a component in the development of new antibacterial, antifungal, and anticancer agents. bloomtechz.com Researchers have utilized 2,4-quinolinediol and its derivatives to create compounds with potential therapeutic applications, including some with hepatoprotective effects against oxidative damage in liver cells. researchgate.net The presence of the quinoline core is associated with a wide spectrum of biological activities, including anti-inflammatory and antioxidant properties. researchgate.net

The molecular framework of 2,4-quinolinediol serves as an attractive scaffold for the rational design of novel drug candidates. bloomtechz.comnih.gov In medicinal chemistry, a scaffold is a core structure upon which various functional groups can be built to create a library of new compounds with potentially improved pharmacological profiles. bloomtechz.com The quinolone scaffold, with its bicyclic structure, is considered highly valuable for generating and optimizing new lead compounds in drug discovery. nih.gov By modifying the 2,4-quinolinediol core, chemists can design molecules that interact with specific biological targets, aiming to develop new therapeutic agents. bloomtechz.comresearchgate.net This approach has been used to create quinoline-based Schiff bases and oxadiazole hybrids, which have been studied for their potential antimicrobial and antioxidant activities. psu.edu

Table 1: Synthetic Derivatives of Quinolone Scaffolds and Their Studied Activities
Scaffold/Derivative ClassSynthetic ApproachStudied Biological ActivityReference
Quinolone-4-thiazolidinonesMulti-step synthesis from 6-substituted 2-quinolonesUrease Inhibition researchgate.net
Quinoline Schiff BasesHybrid molecule synthesisAntioxidant, Antimicrobial psu.edu
QuinolinyloxadiazolesHybrid molecule synthesisAntioxidant, Antimicrobial psu.edu
Benzylidene-substituted quinolonesSynthesis from 2,4-quinolinediol derivativesHepatoprotective effects researchgate.net

Industrial Applications beyond Pharmaceuticals

Beyond its significant role in the pharmaceutical sector, 2,4-quinolinediol is utilized in other industrial fields. It serves as a precursor for creating high-performance materials in the polymer and plastics industry. bloomtechz.com Furthermore, in the broader field of organic synthesis, it acts as an intermediate for the production of dyes and agrochemicals. bloomtechz.com The compound's ability to form metal complexes also makes it valuable in the fields of analytical chemistry and catalysis. bloomtechz.com

Production of Azo Dyes for Textiles and Printing

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for a significant portion of all commercial dyes used in the textile, printing, and other industries. rsc.orgpsu.edu Their popularity stems from their straightforward synthesis, cost-effectiveness, and the wide array of vibrant colors that can be achieved. cabidigitallibrary.org The fundamental chemical reaction for creating azo dyes is azo coupling, which involves two key steps: diazotization and coupling. psu.eduresearchgate.net

The synthesis begins with the diazotization of a primary aromatic amine, which is converted into a diazonium salt. researchgate.net This is typically achieved at low temperatures in the presence of a nitrite (B80452) source and a strong acid. researchgate.net The resulting diazonium salt is an electrophilic species that is then ready to react with a coupling component. researchgate.net

The coupling component is an electron-rich aromatic compound, often a phenol (B47542) or an aromatic amine. cabidigitallibrary.org This is where a molecule like 2,4-Quinolinediol can play a crucial role. The hydroxyl groups on the quinoline ring make it an excellent nucleophile, capable of reacting with the diazonium salt to form a stable azo compound. nih.gov The resulting molecule contains the characteristic azo group (-N=N-), which acts as a chromophore, the part of the molecule responsible for its color. rsc.org

The general synthetic route for producing an azo dye using a quinoline-based coupling component is outlined below:

StepProcessDescription
1DiazotizationA primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite and hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
2CouplingThe diazonium salt is then added to a solution of the coupling component, such as a 2,4-Quinolinediol derivative, under controlled pH conditions. The electron-rich quinoline ring attacks the diazonium ion, forming the azo linkage.
3IsolationThe resulting azo dye, often a colored solid, precipitates from the reaction mixture and is then filtered, washed, and dried.

The final color of the dye is influenced by the specific chemical structures of both the diazo component and the coupling component. By modifying these precursors, a wide spectrum of colors can be produced for various textile and printing applications. researchgate.net

Development of High-Performance Materials

The development of high-performance materials, characterized by superior thermal stability, mechanical strength, and chemical resistance, is a continuous pursuit in materials science. The incorporation of rigid, heterocyclic structures and functional groups capable of strong intermolecular interactions are key strategies in designing such materials. 2,4-Quinolinediol possesses attributes that make it an intriguing candidate for the synthesis of advanced polymers.

The two hydroxyl groups of 2,4-Quinolinediol allow it to function as a diol monomer in polymerization reactions. It can react with other difunctional monomers, such as diacids or diisocyanates, to form polyesters or polyurethanes, respectively. The rigid quinoline ring, when incorporated into a polymer backbone, can significantly enhance the thermal stability and mechanical properties of the resulting material. nih.gov

A critical feature of 2,4-Quinolinediol is its capacity for strong hydrogen bonding due to the presence of both hydroxyl (-OH) groups and the nitrogen atom within the quinoline ring. rsc.orgresearchgate.net Hydrogen bonds are strong intermolecular forces that can act as physical cross-links between polymer chains, leading to a more ordered and robust material. psu.eduresearchgate.net This can result in polymers with higher melting points, increased tensile strength, and improved resistance to solvents.

Below is a table summarizing the potential contributions of 2,4-Quinolinediol to the properties of high-performance polymers, based on its structural features and established principles in polymer chemistry.

Structural Feature of 2,4-QuinolinediolConferred Polymer PropertyRationale
Rigid Quinoline RingEnhanced Thermal Stability and Mechanical StrengthThe incorporation of rigid aromatic structures into the polymer backbone restricts chain mobility, increasing the energy required for thermal decomposition and deformation. nih.gov
Dihydroxy FunctionalityPolymer Chain Formation and Cross-linkingThe two hydroxyl groups allow it to act as a monomer in step-growth polymerization and can also serve as sites for cross-linking, increasing the polymer's molecular weight and network density. rsc.org
Hydrogen Bonding CapabilityImproved Cohesion, Strength, and Thermal PropertiesThe hydroxyl groups and the quinoline nitrogen can form strong hydrogen bonds between polymer chains, leading to higher melting points, increased stiffness, and better solvent resistance. psu.eduresearchgate.net

The synthesis of polymers from 8-hydroxyquinoline (B1678124) derivatives has been shown to yield materials with high thermal stability. For instance, coordination polymers synthesized from a derivative of 8-hydroxyquinoline exhibited decomposition temperatures above 400°C. nih.gov This demonstrates the inherent thermal robustness of the quinoline structure. The strategic incorporation of 2,4-Quinolinediol into polymer architectures therefore presents a promising avenue for the creation of new materials with advanced properties suitable for demanding applications.

Q & A

Q. What are the key physicochemical properties of 2,4-Quinolinediol, and how do they influence experimental design?

2,4-Quinolinediol (C₉H₇NO₂, MW 161.16) is a high-melting-point compound (>300°C) with hydroxyl groups at positions 2 and 4 on its quinoline backbone . Its low solubility in aqueous solutions necessitates the use of polar aprotic solvents (e.g., DMSO) for in vitro studies. Researchers must account for its thermal stability and potential decomposition at high temperatures in synthetic protocols. Storage at room temperature in airtight containers is recommended to prevent hygroscopic degradation .

Q. What spectroscopic methods are most effective for characterizing 2,4-Quinolinediol and verifying purity?

High-performance liquid chromatography (HPLC) with UV detection (≥99% purity threshold) is standard for purity verification . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, confirms structural integrity by identifying hydroxyl proton signals (δ 10–12 ppm) and aromatic carbon resonances . Mass spectrometry (HRMS) is critical for distinguishing keto-enol tautomeric forms, which can affect reactivity in synthetic applications .

Q. How should researchers handle discrepancies in reported melting points or spectral data for 2,4-Quinolinediol?

Cross-validate data using certified reference standards (e.g., NIST) and replicate experimental conditions (e.g., heating rate in melting point analysis). Contradictions may arise from polymorphic forms or residual solvents; thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can resolve these .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of 2,4-Quinolinediol in metal-catalyzed reactions?

The hydroxyl groups at positions 2 and 4 act as chelating ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis. Density functional theory (DFT) studies suggest that the keto form dominates in solution, influencing electron transfer pathways . Researchers should optimize reaction pH to stabilize the enolate form for enhanced nucleophilic activity .

Q. How can 2,4-Quinolinediol serve as a biomarker or metabolic intermediate in toxicological studies?

In vivo, 2,4-Quinolinediol may form via oxidative metabolism of quinoline derivatives. Its detection in biological matrices (e.g., urine, plasma) requires ultra-high-performance LC-MS/MS with isotope-labeled internal standards to distinguish endogenous vs. exogenous sources . Recent studies correlate elevated levels with oxidative stress in renal impairment models, though causal mechanisms remain under investigation .

Q. What strategies mitigate interference from tautomerism in quantifying 2,4-Quinolinediol in complex mixtures?

Use pH-controlled mobile phases in HPLC to stabilize specific tautomers. For instance, acidic conditions favor the keto form, simplifying peak integration. Pair chromatographic data with ¹H-¹⁵N HMBC NMR to map tautomeric equilibria dynamically .

Methodological Guidelines

  • Synthetic Protocols : Prioritize anhydrous conditions to prevent side reactions (e.g., hydrolysis of hydroxyl groups).
  • Analytical Validation : Include spike-recovery experiments in biological samples to assess matrix effects .
  • Computational Modeling : Employ Gaussian or ORCA software for DFT calculations to predict reactive sites and optimize catalyst design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dihydroxyquinoline
Reactant of Route 2
2,4-Dihydroxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.